2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid
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Overview
Description
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with trifluoroacetic anhydride to form an intermediate trifluoroacetamide.
Ether Formation: The intermediate is then reacted with 2,2,2-trifluoroethanol under acidic conditions to form the trifluoroethoxy group.
Hydrolysis: Finally, the trifluoroacetamide is hydrolyzed to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Esterification: Formation of esters with various alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and halogen substituents on biological activity. It serves as a model compound for understanding how these groups influence molecular interactions with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of trifluoromethyl and halogen groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid depends on its specific application. Generally, the trifluoromethyl and halogen groups can interact with molecular targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylacetic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties.
2-(1-(3-Chloro-4-fluorophenyl)ethoxy)acetic acid: Similar structure but without the trifluoromethyl group.
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)propionic acid: Contains a propionic acid moiety instead of acetic acid.
Uniqueness
2-(1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy)acetic acid is unique due to the combination of trifluoromethyl and halogen groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7ClF4O3 |
---|---|
Molecular Weight |
286.61 g/mol |
IUPAC Name |
2-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C10H7ClF4O3/c11-6-3-5(1-2-7(6)12)9(10(13,14)15)18-4-8(16)17/h1-3,9H,4H2,(H,16,17) |
InChI Key |
CFFSWYVKDVFIEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)OCC(=O)O)Cl)F |
Origin of Product |
United States |
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